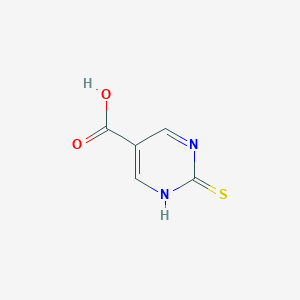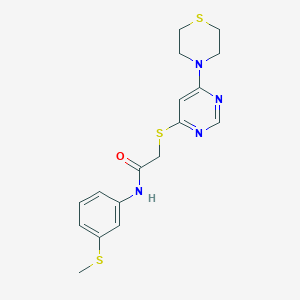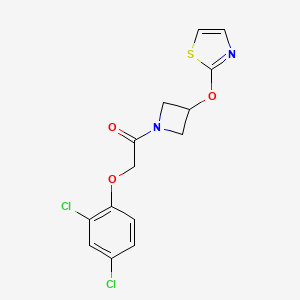
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, commonly known as DTA-1, is a small molecule that has been extensively studied for its potential use as an immunomodulatory agent. It is a synthetic compound that was first synthesized in the laboratory of Dr. Mark J. Smyth at the Peter MacCallum Cancer Centre in Melbourne, Australia. Since its discovery, DTA-1 has been the subject of numerous scientific studies and has shown great potential as a therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Potential
Microwave-Assisted Synthesis : Compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone have been synthesized using microwave-assisted methods, showing efficiency in the production of pharmacologically active heterocyclic compounds, including azetidinones and thiazolidinones with antibacterial and antifungal properties (Mistry & Desai, 2006).
Crystal Structure and Fungicidal Activity : Research on similar compounds has involved studying their crystal structure and evaluating fungicidal activities, highlighting the potential of such compounds in agricultural applications (Liu et al., 2012).
Antimicrobial and Antifungal Properties
Antibacterial and Antifungal Screening : Various studies have focused on synthesizing compounds structurally related to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone and evaluating their antibacterial and antifungal activities, suggesting potential use in pharmaceutical development (Parameshwarappa et al., 2009).
Bioactive Agents with Antimicrobial Properties : The development of bioactive fluorene-based agents, including azetidinones and thiazolidinones, has shown promise in addressing multidrug-resistant microbial strains and certain cancers (Hussein et al., 2020).
Antioxidant and Pesticidal Activities
Antioxidant Properties : Investigations into the antioxidant properties of thiazole derivatives, including compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, have been conducted, showing potential for health-promoting applications (Jaishree et al., 2012).
Pesticidal Activity : Some studies have synthesized related thiazole derivatives and tested their pesticidal activity, suggesting possible use in agricultural pest control (Eliazyan et al., 2013).
Potential in Antifungal and Anti-inflammatory Applications
- Antifungal and Anti-inflammatory Activities : Research has been conducted on the synthesis and biological activities of phenyl pyrazole, azetidinone, and ethanone derivatives, with an emphasis on their antifungal and anti-inflammatory properties, indicating therapeutic potential (Kushwaha et al., 2010).
Enantioselective Synthesis for Drug Development
- Enantioselective Synthesis : A biotransformation process has been developed for the enantioselective synthesis of a chiral intermediate of Miconazole, a well-known antifungal agent, using a compound structurally related to 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone (Miao et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-1-2-12(11(16)5-9)20-8-13(19)18-6-10(7-18)21-14-17-3-4-22-14/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCPBGQWIDQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

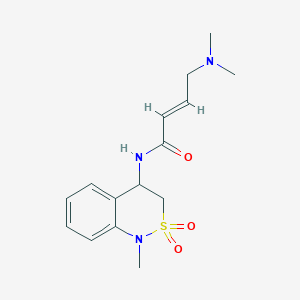
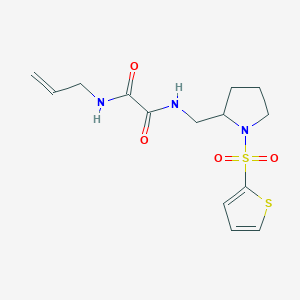
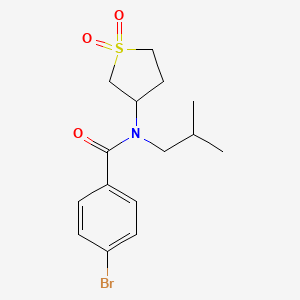
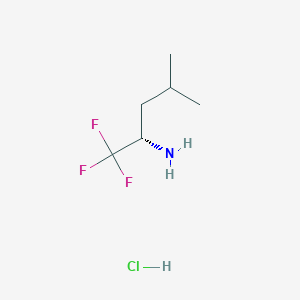

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
